2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide
Description
2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylsulfanyl group, a cyclopentyl ring, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-23(17-29-16-18-6-2-1-3-7-18)25-15-20-14-22(19-10-12-24-13-11-19)27(26-20)21-8-4-5-9-21/h1-3,6-7,10-14,21H,4-5,8-9,15-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRQPDGYKUBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CSCC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolyl or pyridinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylsulfanyl or pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyridinyl or pyrazolyl rings.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide include:
- 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride
- Cyclopentyl, cyclohexyl, and cycloheptyl cations
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzylsulfanyl group, a cyclopentyl moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent functionalization with the benzylsulfanyl and acetamide groups. The specific methodologies for synthesis can vary, but they generally follow established protocols for amide formation and heterocycle synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, pyrazole compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. One study reported that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Properties
The benzylsulfanyl group is known for enhancing the antimicrobial activity of compounds. Research indicates that derivatives containing this functional group can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. A related study evaluated a series of sulfanyl-containing compounds and found them effective against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting a role in anti-inflammatory therapies .
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR activity, influencing pathways related to cell signaling and response .
- Apoptotic Pathways : The induction of apoptosis in cancer cells may involve the activation of caspases and other apoptotic markers, which has been documented in studies involving pyrazole derivatives .
Case Studies
- Anticancer Study : A recent investigation into a series of pyrazole derivatives showed that modifications at the 5-position significantly enhanced anticancer activity against multiple cancer cell lines. The study demonstrated that the introduction of various substituents could modulate potency and selectivity towards specific cancer types.
- Antimicrobial Testing : In vitro assays conducted on similar benzylsulfanyl compounds revealed effective inhibition of bacterial growth. The minimum inhibitory concentrations (MIC) were determined for various strains, showcasing the potential for these compounds in treating bacterial infections.
Q & A
How can researchers optimize the synthesis of 2-(benzylsulfanyl)-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}acetamide to improve yield and purity?
Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
- Key Steps :
- Thiol Intermediate Preparation : React 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-ylmethanamine with thiobenzyl chloride under alkaline conditions (e.g., NaOH in ethanol) to form the benzylsulfanyl intermediate .
- Acetamide Coupling : Use 2-chloroacetamide in DMF with catalytic triethylamine to facilitate nucleophilic substitution. Control temperature (60–80°C) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure compound .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:thiobenzyl chloride) and monitor reaction progress via TLC or HPLC .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus : Analytical validation.
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify pyridinyl protons (δ 8.5–9.0 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and acetamide NH (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and pyrazolyl carbons (δ 140–150 ppm) .
- IR Spectroscopy : Detect sulfanyl (C-S, 600–700 cm⁻¹) and amide (N-H, 3200–3400 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
How can researchers resolve contradictions in reported biological activity data for similar acetamide derivatives?
Advanced Research Focus : Data validation and mechanistic analysis.
Methodological Answer :
- Comparative Assays : Perform parallel testing using standardized protocols (e.g., MIC assays for antimicrobial activity, IC₅₀ for enzyme inhibition) against reference compounds like N-(4-ethoxyphenyl)-2-{[4-(methylphenyl)-triazolyl]sulfanyl}acetamide .
- Structural-Activity Relationship (SAR) Analysis :
- Variable Groups : Compare pyridinyl vs. phenyl substitutions in the pyrazole ring to assess target selectivity .
- Sulfanyl Linker Impact : Evaluate benzylsulfanyl vs. methylsulfonyl analogs for solubility and binding affinity .
- Contradiction Mitigation : Replicate experiments under controlled conditions (pH 7.4 buffer, 37°C) to isolate confounding factors like solvent effects .
What experimental designs are suitable for evaluating this compound’s pharmacokinetic properties in vitro?
Advanced Research Focus : Preclinical profiling.
Methodological Answer :
- Metabolic Stability :
- Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Permeability Assays :
- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption. Include controls like propranolol (high permeability) .
- Plasma Protein Binding :
- Employ equilibrium dialysis (phosphate buffer, 37°C) to quantify unbound fraction .
How can computational modeling guide the optimization of this compound’s binding to a target enzyme?
Advanced Research Focus : Rational drug design.
Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of cyclooxygenase-2 (COX-2) or kinase targets. Prioritize poses with hydrogen bonds to pyridinyl N and acetamide O .
- MD Simulations :
- Run 100-ns simulations (AMBER force field) to assess stability of key interactions (e.g., π-π stacking between benzylsulfanyl and Phe residues) .
- Free Energy Calculations :
- Apply MM-GBSA to rank derivatives based on ΔGbinding. Focus on substituents improving van der Waals contacts .
What strategies mitigate degradation of this compound under physiological conditions?
Advanced Research Focus : Stability profiling.
Methodological Answer :
- Forced Degradation Studies :
- Expose the compound to oxidative (3% H₂O₂), acidic (0.1M HCl), and UV light conditions. Analyze degradation products via LC-MS .
- Formulation Strategies :
- Use cyclodextrin complexes or lipid nanoparticles to protect the sulfanyl group from hydrolysis .
- pH-Solubility Profile :
- Test solubility in buffers (pH 1.2–7.4) to identify optimal storage conditions .
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiol Intermediate | Thiobenzyl chloride, NaOH/EtOH, 70°C | 65–75 | >95% | |
| Acetamide Coupling | 2-Chloroacetamide, DMF, 80°C | 50–60 | >90% | |
| Final Purification | Ethyl acetate/hexane gradient | 85–90 | >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
